molecular formula C10H9F3N2OS B14286231 3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide CAS No. 116046-41-4

3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide

Cat. No.: B14286231
CAS No.: 116046-41-4
M. Wt: 262.25 g/mol
InChI Key: VBBKXUVDKBLIDD-UHFFFAOYSA-N
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Description

3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide is a synthetic organic compound characterized by the presence of an amino group, a phenyl ring, and a trifluoromethylsulfanyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acrylamide derivative under controlled conditions.

    Introduction of the Trifluoromethylsulfanyl Group: This step involves the use of trifluoromethylthiolating agents to introduce the trifluoromethylsulfanyl group onto the prop-2-enamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-phenylprop-2-enamide: Lacks the trifluoromethylsulfanyl group.

    3-Amino-3-(trifluoromethyl)prop-2-enamide: Lacks the phenyl group.

    3-Phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide: Lacks the amino group.

Uniqueness

3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide is unique due to the presence of all three functional groups (amino, phenyl, and trifluoromethylsulfanyl) on the prop-2-enamide backbone

Properties

116046-41-4

Molecular Formula

C10H9F3N2OS

Molecular Weight

262.25 g/mol

IUPAC Name

3-amino-3-phenyl-2-(trifluoromethylsulfanyl)prop-2-enamide

InChI

InChI=1S/C10H9F3N2OS/c11-10(12,13)17-8(9(15)16)7(14)6-4-2-1-3-5-6/h1-5H,14H2,(H2,15,16)

InChI Key

VBBKXUVDKBLIDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)N)SC(F)(F)F)N

Origin of Product

United States

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